molecular formula C6H2Cl5N B041903 Pentachloroaniline CAS No. 527-20-8

Pentachloroaniline

Cat. No. B041903
CAS RN: 527-20-8
M. Wt: 265.3 g/mol
InChI Key: KHCZSJXTDDHLGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentachloroaniline and related compounds involves reactions with organometallic compounds. For instance, reactions of pentachloropyridine with organometallic compounds like n-butyl-, methyl-, phenyl-, and triphenylsilyllithium primarily proceed via metathesis. Additionally, Grignard reagents can yield coupling products at specific positions on the pentachloropyridine molecule, demonstrating the complex chemistry involved in synthesizing chlorinated aromatic compounds such as pentachloroaniline (Dua & Gilman, 1968).

Molecular Structure Analysis

The molecular structure of pentachloroaniline has been studied using Raman and infrared spectroscopy. The Raman spectra of crystalline pentachloroaniline have been measured, and the infrared spectra were recorded for solid and solutions in CCl4 between 4000–200 cm−1. These studies have proposed an assignment of observed frequencies for a Cs molecular symmetry, based on comparisons with related halogen substituted benzene derivatives. Notably, pentachloroaniline does not appear to self-associate in CCl4 solutions, although there is some evidence of weak hydrogen bonding in the solid state (Faniran, Iweibo, & Oderinde, 1981).

Scientific Research Applications

  • PCA, along with pentachloronitrobenzene (PCNB), can inhibit the melanization and penetration of onion epidermal cell walls by Pyricularia oryzae. This suggests potential applications in the study of fungal pathogenesis or as a fungicidal agent (Bustamam & Sisler, 1987).

  • Microbial reductive dechlorination of PCA is effective in wastewater treatment, removing PCA and its derivatives with half-lives ranging from 1.5 to 8.5 days. This indicates PCA's role in environmental bioremediation and pollution control (Taş et al., 2006).

  • Pentachlorobenzene-14C, closely related to PCA, is synthesized for metabolic studies in animals. This shows PCA's potential use in metabolic and pharmacokinetic research (Müller et al., 1978).

  • The transformation of PCNB to PCA in contaminated sediments suggests PCA's role in reducing the environmental impact of organochlorine fungicides. This application is crucial for environmental science and ecology (Taş & Pavlostathis, 2005).

  • PCA is a byproduct of widespread environmental contaminants, posing potential health risks to humans and wildlife. This positions PCA as a subject of toxicological studies and environmental risk assessment (Taş & Pavlostathis, 2014).

  • The biodechlorination of PCA under acidogenic/methanogenic conditions, particularly using methanol, offers insights into environmental chemistry and pollution mitigation strategies (Hong & Li, 2011).

  • Tetrahymena thermophila's metabolism of PCNB into compounds including PCA highlights PCA's role in biotransformation studies, relevant for environmental biotechnology (Murphy et al., 1982).

  • Reductive dehalogenation of chloroanilines in anaerobic environments, with PCA as a product, is significant for understanding long-term environmental degradation processes (Susarla et al., 1997).

  • The absorption and metabolism of PCA by lettuce after soil application suggest its importance in studies related to agriculture and food safety (Dejonckheere et al., 1975).

Safety And Hazards

PCA is highly toxic and poses significant health risks. It is fatal if swallowed, in contact with skin, or inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,3,4,5,6-pentachloroaniline
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InChI

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHCZSJXTDDHLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N
Source PubChem
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Molecular Formula

C6H2Cl5N
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DSSTOX Substance ID

DTXSID4037584
Record name Pentachloroaniline
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Molecular Weight

265.3 g/mol
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Physical Description

Solid; [HSDB] Crystalline solid; [MSDSonline]
Record name Pentachloroaniline
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Solubility

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER
Record name PENTACHLOROANILINE
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Vapor Pressure

0.0000035 [mmHg]
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Product Name

Pentachloroaniline

Color/Form

NEEDLES FROM ALCOHOL

CAS RN

527-20-8
Record name Pentachloroaniline
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Melting Point

235 °C
Record name PENTACHLOROANILINE
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
JA Faniran, I Iweibo… - Journal of Raman …, 1981 - Wiley Online Library
Raman spectra of crystalline pentachloroaniline (PCA) have been measured. The infrared spectra have also been recorded for solid and solutions in CCl 4 between 4000–200 cm −1 . …
D Okutman Tas, IN Thomson, FE Löffler… - … science & technology, 2006 - ACS Publications
The microbial reductive dechlorination kinetics of pentachloroaniline (PCA) and less chlorinated anilines (CAs) were investigated with a mixed, fermentative/methanogenic culture. …
Number of citations: 22 pubs.acs.org
DO Tas, SG Pavlostathis - Critical Reviews in Environmental …, 2014 - Taylor & Francis
Chloronitrobenzenes and chloroanilines are among the recalcitrant, toxic environmental contaminants that pose chronic threat to the health and safety of humans and wildlife. …
Number of citations: 21 www.tandfonline.com
Y Li - 2014 - rucore.libraries.rutgers.edu
… PCNB was abiotically transformed to pentachloroaniline, which was reductively dechlorinated to dichloroaniline… Pentachloroaniline (PeCA) and dechlorination product concentrations in …
Number of citations: 3 rucore.libraries.rutgers.edu
I Iweibo, RA Oderinde, JA Faniran - Spectrochimica Acta Part A: Molecular …, 1982 - Elsevier
… in pentachloroaniline, pentafluoroaniline, 4-chloroaniline and aniline. While the ‘Lb, ‘L, and ‘I&, transitions are distinct in pentachloroaniline, … bands and that in pentachloroaniline and …
Number of citations: 34 www.sciencedirect.com
JØ Beck, KE Hansen - Pesticide Science, 1974 - Wiley Online Library
The disappearance of quintozene (I) and its technical impurities and metabolites pentachlorobenzene (III), hexachlorobenzene (IV) and pentachloroaniline (V) from soil, was studied …
Number of citations: 95 onlinelibrary.wiley.com
W Schauerte, JP Lay, W Klein, F Korte - Ecotoxicology and Environmental …, 1982 - Elsevier
… For PCNB a quantitative conversion to pentachloroaniline and pentachlorothioanisole could be established 30 weeks … to pentachloroaniline in soil and the effect to these compounds …
Number of citations: 36 www.sciencedirect.com
WH Ko, JD Farley - Phytopathology, 1969 - apsnet.org
Pentachloronitrobenzene (PCNB) was gradually converted to pentachloroaniline (PCA) in moist soil, and the conversion was greatly enhanced by submergence of soil in water. PCA …
Number of citations: 72 www.apsnet.org
J Hong, U Tezel, DO Tas, SG Pavlostathis - Water research, 2013 - Elsevier
The inhibitory effect of two widely used quaternary ammonium compounds (QACs) – alkyl benzyl dimethyl (AB) and hexadecyl trimethyl (HD) ammonium chloride – on fermentation, …
Number of citations: 8 www.sciencedirect.com
X Zhu, X Qi, J Wang, J Yue, Z Sun, W Lei - Chromatographia, 2007 - Springer
… Pentachloroaniline and methyl-pentachloro-… for Pentachloroaniline and methyl-pentachloro-phenylsulfide yet. The analytical methods for the determination of pentachloroaniline and …
Number of citations: 21 link.springer.com

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